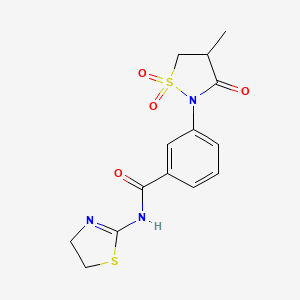![molecular formula C16H15ClN2O3 B5149989 methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5149989.png)
methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoate is a chemical compound that belongs to the class of benzoates. It is a synthetic compound that has numerous applications in scientific research, particularly in the field of biochemistry.
作用機序
The mechanism of action of methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, particularly those involved in the biosynthesis of certain proteins. This inhibition leads to a decrease in the production of these proteins, which can have a wide range of effects on cellular processes.
Biochemical and Physiological Effects
Methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in the production of certain proteins. This can have a wide range of effects on cellular processes, including cell growth, differentiation, and apoptosis.
実験室実験の利点と制限
Methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoate has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities, making it readily available for use in scientific research. Additionally, it has been shown to have a wide range of biochemical and physiological effects, which makes it useful for studying a variety of cellular processes.
However, there are also some limitations to using methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoate in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, it may have off-target effects on other cellular processes, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoate in scientific research. One future direction is the development of new drugs based on its structure and mechanism of action. Another future direction is the study of its effects on specific cellular processes, such as cell differentiation and apoptosis. Additionally, it may be useful in the study of certain diseases, such as cancer, where the inhibition of certain enzymes can be beneficial. Overall, methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoate has numerous applications in scientific research, and its potential uses are likely to expand in the future.
合成法
Methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoate can be synthesized through a multi-step process. The first step involves the reaction of 3-chloroaniline with phosgene to produce 3-chlorobenzoyl chloride. The second step involves the reaction of 3-chlorobenzoyl chloride with 4-methylphenol to produce methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoate. This synthesis method has been widely used in the production of this compound for scientific research purposes.
科学的研究の応用
Methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoate has numerous applications in scientific research, particularly in the field of biochemistry. It has been used in the study of protein-protein interactions, as well as in the development of new drugs. Additionally, it has been used in the study of the structure and function of enzymes, as well as in the study of protein folding and stability.
特性
IUPAC Name |
methyl 3-[(3-chlorophenyl)carbamoylamino]-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-10-6-7-11(15(20)22-2)8-14(10)19-16(21)18-13-5-3-4-12(17)9-13/h3-9H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWMIZUMJPLSFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B5149917.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5149922.png)
![4-methylbenzyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5149926.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl methanesulfonate](/img/structure/B5149933.png)
![4-[(3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B5149940.png)
![N-1,3-benzothiazol-2-yl-2-{[4-hydroxy-5-(4-methoxybenzyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5149948.png)
![5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B5149953.png)
![N-(2-furylmethyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5149957.png)
![ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate](/img/structure/B5149966.png)
![4-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5149967.png)

![3-({[(diphenylacetyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5149983.png)

![9-[4-(4-ethylphenoxy)butyl]-9H-carbazole](/img/structure/B5150008.png)